

Application Note: Identification of CP-533,536 Metabolites using NMR Spectroscopy

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Compound of Interest

Compound Name: CP-533,536 metabolite M21

Cat. No.: B15193549

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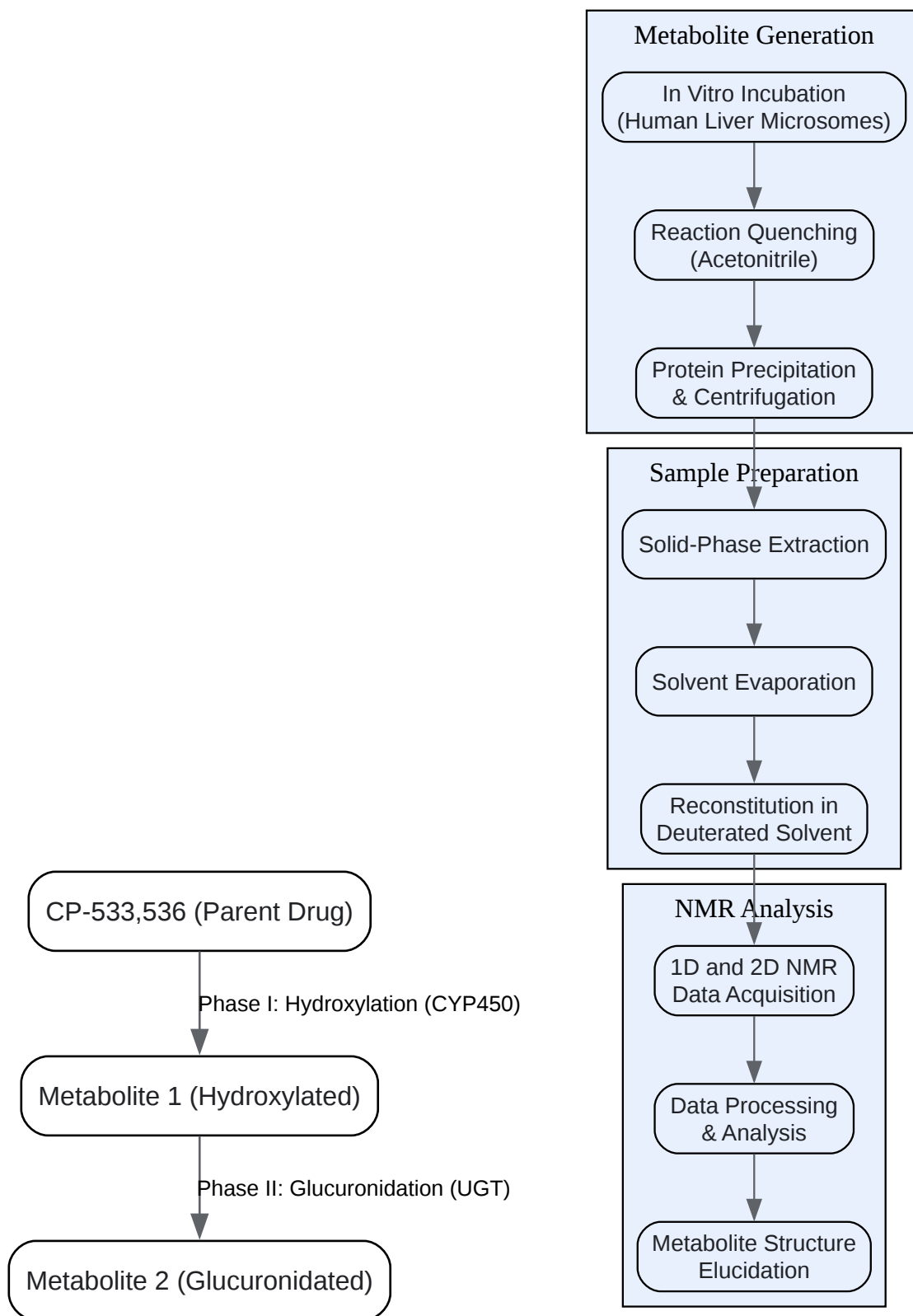
Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of drug metabolites are critical steps in the drug discovery and development process. Understanding the metabolic fate of a new chemical entity is essential for evaluating its efficacy, toxicity, and potential drug-drug interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information for the elucidation of metabolite structures.^{[1][2][3]} This application note provides a generalized protocol for the application of NMR spectroscopy in the identification of metabolites of a hypothetical small molecule drug, CP-533,536, using in vitro metabolism studies. While specific data for CP-533,536 is not publicly available, this document outlines a comprehensive workflow applicable to similar small molecule drugs.

Hypothetical Metabolic Pathway of CP-533,536

For the purpose of this application note, we will consider a hypothetical metabolic pathway for CP-533,536, a compound assumed to undergo common phase I and phase II metabolic transformations. The primary metabolic routes are postulated to be hydroxylation and subsequent glucuronidation, as illustrated in the diagram below.



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References

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- 2. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
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